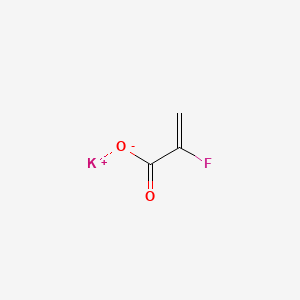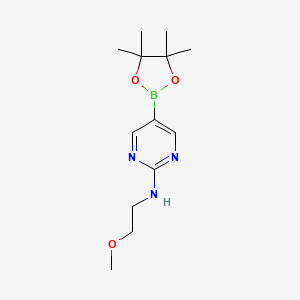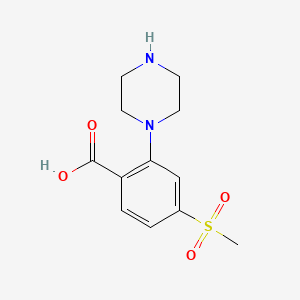
4-(Methylsulfonyl)-2-piperazinobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism was explored using the compound LY451395, a biaryl-bis-sulfonamide and potent potentiator of AMPA receptors, which shares structural similarities with 4-(Methylsulfonyl)-2-piperazinobenzoic acid. This study demonstrated the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of LY451395 in significant quantities for structural characterization, highlighting the utility of biocatalysis in drug development and metabolic studies (Zmijewski et al., 2006).
Antibacterial Activities of Piperazine Derivatives
Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, which share the piperazine component with 4-(Methylsulfonyl)-2-piperazinobenzoic acid, has shown these compounds to possess antibacterial activities. These activities were evaluated against various pathogens, indicating the potential for piperazine derivatives in antibacterial drug development (Wu Qi, 2014).
Spin-Crossover and Crystallographic Phase Changes
A study on the oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine to produce derivatives including 4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine examined the interplay between spin-crossover and crystallographic phase changes in iron(II) complexes. This research provides insights into the structural and electronic properties of sulfonyl-containing compounds and their applications in materials science (Cook et al., 2015).
Sulfonamide Metabolism and Drug-Drug Interaction
The metabolism of SAM-760, a 5HT6 antagonist structurally related to 4-(Methylsulfonyl)-2-piperazinobenzoic acid, was explored, highlighting the impact of sulfonamide metabolism on reducing clinical drug-drug interactions. This study underscores the significance of understanding sulfonamide group metabolism in the pharmacokinetics and drug safety of sulfonamide-containing drugs (Sawant-Basak et al., 2018).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties, which are structurally related to 4-(Methylsulfonyl)-2-piperazinobenzoic acid, exhibited significant antibacterial activity against rice bacterial leaf blight. This study suggests the agricultural application of sulfone derivatives in controlling bacterial diseases in crops (Shi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-methylsulfonyl-2-piperazin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(17,18)9-2-3-10(12(15)16)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKWQQQKWKPTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235863 |
Source


|
| Record name | 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-2-piperazinobenzoic acid | |
CAS RN |
1197193-32-0 |
Source


|
| Record name | 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

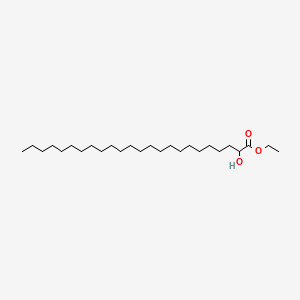
![5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine](/img/structure/B598579.png)

![tert-Butyl 3-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598584.png)
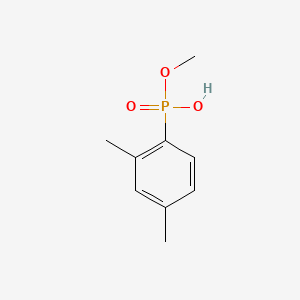
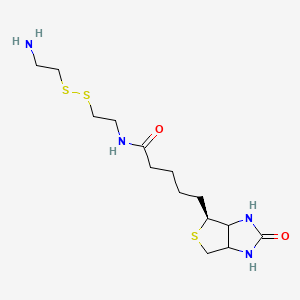

![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)

